molecular formula C9H16N2 B7798199 1-Piperidinebutyronitrile CAS No. 4672-18-8

1-Piperidinebutyronitrile

Cat. No. B7798199
CAS RN: 4672-18-8
M. Wt: 152.24 g/mol
InChI Key: CVROVTGNNDIZNS-UHFFFAOYSA-N
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Description

1-Piperidinebutyronitrile is a chemical compound with the linear formula C9H16N2. Its molecular weight is 152.241 and its CAS number is 4672-18-8 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Piperidinebutyronitrile can be analyzed using various online tools such as ChemSpider and MolView . These tools allow you to draw the structure, convert it, and view it in 3D .

Safety And Hazards

Sigma-Aldrich provides 1-Piperidinebutyronitrile to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of 1-Piperidinebutyronitrile could be in the field of drug discovery and development .

properties

IUPAC Name

4-piperidin-1-ylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVROVTGNNDIZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196929
Record name 1-Piperidinebutyronitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinebutyronitrile

CAS RN

4672-18-8
Record name 1-Piperidinebutanenitrile
Source CAS Common Chemistry
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Record name 1-Piperidinebutyronitrile
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Record name 1-Piperidinebutyronitrile
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Record name 1-Piperidinebutyronitrile
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Record name 4-piperidinobutyronitrile
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Synthesis routes and methods I

Procedure details

A process for the preparation of a compound of the formula ##STR25## which comprises (a) reacting 2-chlorobenzeneacetonitrile with 1-(2-chloroethyl)piperidine in the presence of a base and DMSO to produce a piperidinebutanenitrile of the formula ##STR26## (b) alkylating the resulting piperidinebenzene-butanenitrile with an alkylating agent in the presence of a base and DMSO to produce a piperidinebutanenitrile of the formula ##STR27## (c) hydrolyzing the resulting piperidine-butanenitrile in toluene with hydrochloric acid to produce a compound of the formula ##STR28## (d) reacting the resulting compound with isopropylamine in a solvent to form an imine of the formula ##STR29## (e) reducing the imine with sodium borohydride in ethanol to form an amine of the formula ##STR30## (f) acetylating the resulting amine with acetic anhydride in a solvent to produce an acetylated amine of the formula ##STR31## (g) hydrolyzing the acetylated amine with sulfuric acid to produce ##STR32## (h) recovering the compound so produced.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Using piperidine and 4-chloro-butanenitrile as substrates. MS (ion spray) m/z 153.
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